molecular formula C17H23N3O3 B4398261 N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide

N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide

Cat. No. B4398261
M. Wt: 317.4 g/mol
InChI Key: XXFYRSVBKNUFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide, also known as ACPD, is a compound that has been extensively studied for its potential applications in scientific research. ACPD is a member of the class of N-phenylacetyl derivatives of cyclohexylamines, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of this compound is in the study of glutamate receptors. This compound is a potent agonist of metabotropic glutamate receptors, which are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. This compound has also been used to study the role of glutamate receptors in the regulation of pain, anxiety, and depression.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide is complex and involves the activation of metabotropic glutamate receptors. This compound binds to the extracellular domain of the receptor, leading to the activation of intracellular signaling pathways. These pathways can modulate the activity of ion channels, leading to changes in neuronal excitability and synaptic plasticity. This compound has also been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, which are largely mediated by its actions on glutamate receptors. This compound has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine. This compound has also been shown to have neuroprotective effects, protecting neurons from excitotoxicity and oxidative stress. This compound has been shown to have analgesic and anxiolytic effects, suggesting that it may have potential therapeutic applications in the treatment of pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide is that it is a potent and selective agonist of metabotropic glutamate receptors. This makes it a valuable tool for studying the role of these receptors in a wide range of physiological and pathological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in in vivo experiments.

Future Directions

There are many future directions for research on N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide. One area of interest is in the development of new analogs of this compound with improved pharmacological properties. Another area of interest is in the study of the role of metabotropic glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential therapeutic applications in the treatment of pain, anxiety, and depression. Further research is needed to explore these potential applications and to better understand the mechanism of action of this compound.

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-(4-methylcyclohexyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11-3-5-14(6-4-11)19-16(22)17(23)20-15-9-7-13(8-10-15)18-12(2)21/h7-11,14H,3-6H2,1-2H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFYRSVBKNUFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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